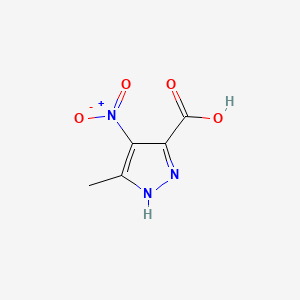

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-2-4(8(11)12)3(5(9)10)7-6-2/h1H3,(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGSRUNVFVKCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901137 | |

| Record name | NoName_202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-38-3 | |

| Record name | 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole-3-carboxylic acid, 5-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with the construction of the pyrazole core, followed by electrophilic nitration, and culminating in the hydrolysis of the ester to yield the target carboxylic acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy

The synthesis of this compound is strategically designed in three key stages. The overall synthetic scheme is depicted below. The initial step involves the condensation of ethyl 2,4-dioxovalerate with hydrazine hydrate to form the pyrazole ring of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. The second stage is the regioselective nitration of this intermediate at the C4 position of the pyrazole ring using a potent nitrating agent. The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This procedure details the formation of the pyrazole ring through the condensation of a β-dicarbonyl compound with hydrazine.

Methodology:

-

To a solution of ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL), hydrazine monohydrate (5.4 mL, 110.68 mmol) is added dropwise at 0 °C with stirring.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 15 hours.

-

Upon completion, the mixture is poured into water (50 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate (5 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid.[1]

Quantitative Data:

| Product | Form | Yield | 1H NMR (CDCl3, 250 MHz) | EI-MS |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | White solid | 74% | δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H) | m/z = 155 [M+1]+ |

Step 2: Nitration of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol describes the electrophilic nitration of the pyrazole ring at the C4 position. The procedure is adapted from the nitration of a structurally similar pyrazole derivative.

Methodology:

-

In a flask equipped with a dropping funnel and a thermometer, concentrated sulfuric acid (20 mL) is cooled to 0 °C.

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate (5.0 g, 32.4 mmol) is added portion-wise, ensuring the temperature does not exceed 10 °C.

-

A pre-cooled mixture of fuming nitric acid (5 mL) and concentrated sulfuric acid (10 mL) is added dropwise to the reaction mixture, maintaining the temperature between 0 and 10 °C.

-

The mixture is stirred at this temperature for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography.

-

Once the reaction is complete, the mixture is carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried to afford Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate.

Logical Workflow for Nitration:

Caption: Experimental workflow for the nitration of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis of Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate

The final step involves the saponification of the ethyl ester to the target carboxylic acid. This procedure is adapted from the hydrolysis of a similar pyrazole ester.[2]

Methodology:

-

Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate (4.0 g, 20.1 mmol) is dissolved in ethanol (150 mL).

-

A 10% aqueous solution of sodium hydroxide (100 mL) is added to the solution.

-

The mixture is heated at reflux for 2 hours. The reaction progress can be monitored by TLC.

-

After completion, the excess ethanol is removed under reduced pressure.

-

The aqueous residue is cooled in an ice bath and acidified to pH 2-3 with 2N hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data Summary:

| Starting Material | Reagents | Product | Expected Yield |

| Ethyl 2,4-dioxovalerate, Hydrazine hydrate | EtOH, AcOH | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | ~74% |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Fuming HNO₃, H₂SO₄ | Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | - |

| Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | NaOH (aq), EtOH, HCl (aq) | This compound | - |

Note: The yields for the nitration and hydrolysis steps are not explicitly reported in the searched literature for this specific substrate and would need to be determined experimentally.

Characterization Data of the Final Product

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₅H₅N₃O₄ |

| Molecular Weight | 171.11 g/mol |

| Appearance | Expected to be a solid |

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and analyzed to confirm the structure.

Safety Considerations

-

Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (fuming nitric acid and concentrated sulfuric acid). It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (safety goggles, acid-resistant gloves, and a lab coat). The temperature must be strictly controlled to avoid runaway reactions.

-

General Handling: All chemicals should be handled with care, following standard laboratory safety procedures. Material Safety Data Sheets (MSDS) for all reagents should be consulted before commencing any experimental work.

This technical guide provides a robust framework for the synthesis of this compound. The outlined protocols are based on established chemical transformations and can be adapted and optimized by researchers in a laboratory setting.

References

An In-depth Technical Guide to 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. The pyrazole scaffold is a well-established pharmacophore known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. The introduction of a nitro group and a carboxylic acid moiety to the 5-methylpyrazole core modifies its electronic and steric properties, potentially leading to novel therapeutic agents or functional materials. This document details the available physicochemical data, provides a plausible synthetic route with experimental considerations, and discusses the expected spectral characteristics.

Chemical and Physical Properties

This compound (CAS No. 5334-38-3) is a solid organic compound.[1][2] While experimentally determined physical properties are not extensively reported in publicly available literature, calculated values provide valuable insights into its characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₄ | [1][2] |

| Molecular Weight | 171.11 g/mol | [1][2] |

| CAS Number | 5334-38-3 | [1][2] |

| Density (calculated) | 1.683 g/cm³ | |

| Boiling Point (calculated) | 466.2 °C at 760 mmHg | |

| Flash Point (calculated) | 235.8 °C | |

| LogP (calculated) | 0.84770 |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a two-step process, beginning with the synthesis of the precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, followed by its nitration.

Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid

A common method for the synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid involves the oxidation of 3,5-dimethylpyrazole.

Experimental Protocol:

-

Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to approximately 70 °C.

-

Oxidation: Slowly add potassium permanganate to the heated solution while maintaining the temperature below 90 °C. The reaction is an oxidation of one of the methyl groups to a carboxylic acid.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Acidification and Isolation: Acidify the filtrate to a pH of 2 with a suitable acid, such as dilute hydrochloric acid. The product, 3,5-pyrazoledicarboxylic acid, will precipitate out and can be collected by filtration. To obtain 5-methyl-1H-pyrazole-3-carboxylic acid, the remaining aqueous filtrate is neutralized to a pH of 5-6, leading to the precipitation of the desired product, which is then collected by filtration and washed.[2]

Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid

Proposed Experimental Protocol:

-

Dissolution: Dissolve 5-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent, such as concentrated sulfuric acid, under controlled cooling in an ice bath.

-

Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The solid precipitate of this compound can then be collected by filtration, washed with cold water until the washings are neutral, and dried.

It is important to note that the nitration of pyrazoles can be a vigorous reaction and requires careful control of temperature and addition rates. The use of alternative nitrating agents, such as 5-methyl-1,3-dinitro-1H-pyrazole, has been reported for the nitration of various aromatics and may offer a milder and more controlled reaction.[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three key functional groups: the pyrazole ring, the carboxylic acid, and the nitro group.

-

Pyrazole Ring: The pyrazole ring is an aromatic heterocycle. The nitro group at the 4-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. For instance, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst.[4]

-

Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is valuable for the synthesis of a variety of derivatives with potential biological activities.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectral data can be inferred based on the analysis of its structural components and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the N-H proton of the pyrazole ring.

-

-CH₃: A singlet with an integration of 3H, likely in the region of δ 2.0-2.5 ppm.

-

-NH: A broad singlet with an integration of 1H. The chemical shift of this proton can be highly variable depending on the solvent and concentration.

-

-COOH: A broad singlet with an integration of 1H, typically found at a downfield chemical shift, often above δ 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

-CH₃: A signal in the aliphatic region, typically around δ 10-20 ppm.

-

Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The carbon bearing the nitro group (C4) will be significantly deshielded.

-

-COOH: A signal for the carboxylic acid carbon, typically in the range of δ 160-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1500-1560 cm⁻¹ and one symmetric stretch around 1335-1385 cm⁻¹.

-

C=N and C=C stretches (pyrazole ring): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.11 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and other characteristic fragments of the pyrazole ring.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in the public domain, the pyrazole scaffold is a cornerstone in medicinal chemistry. Pyrazole derivatives have been reported to possess a wide range of pharmacological activities, including:

-

Anti-inflammatory and Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[5][6][7]

-

Antimicrobial and Antifungal: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[5][6][7]

-

Anticancer: Some pyrazole-containing compounds have been investigated for their potential as anticancer agents.[6]

The presence of the nitro group can influence the biological activity, sometimes enhancing it or introducing new pharmacological properties. Further research is needed to fully elucidate the biological profile of this compound and its potential as a lead compound in drug discovery.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow common in chemical research.

Conclusion

This compound represents a molecule of significant interest for further investigation. Its synthesis is achievable through established chemical transformations, and its structure presents multiple points for diversification to create libraries of novel compounds. The predicted physicochemical and spectral properties provide a solid foundation for its identification and characterization. Given the rich pharmacology of the pyrazole nucleus, this compound and its derivatives are promising candidates for future drug discovery and development programs. Further experimental validation of its properties and a thorough investigation of its biological activities are warranted to unlock its full potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core substituted with methyl, nitro, and carboxylic acid functional groups. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] This technical guide provides a summary of the available physicochemical properties of this compound, outlines general experimental protocols for their determination, and discusses the current landscape of its known biological activities.

Core Physical Properties

For context, the related compound 5-methyl-1H-pyrazole-3-carboxylic acid has a reported melting point of 210-211°C.[3] The introduction of a nitro group, as in the title compound, would be expected to influence the melting point due to changes in molecular polarity and crystal lattice energy.

Table 1: Summary of Known and Predicted Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 5334-38-3 | [2] |

| Molecular Formula | C₅H₅N₃O₄ | [2] |

| Molecular Weight | 171.11 g/mol | [2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Expected to have some solubility in polar organic solvents. |

| pKa | Data not available | The carboxylic acid group imparts acidic properties. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly described in the reviewed literature. However, general methodologies for the synthesis of pyrazole carboxylic acids and the determination of their physical properties are well-established.

General Synthesis of Pyrazole Carboxylic Acids

The synthesis of pyrazole derivatives often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4] For this compound, a plausible synthetic route could involve the nitration of a 5-methyl-1H-pyrazole-3-carboxylic acid precursor.

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated heating block.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Determination of Solubility

The solubility of a compound can be determined using the shake-flask method.[5]

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[5]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.[6]

Protocol:

-

A known mass of the compound is dissolved in a suitable solvent (typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, often corresponding to the pH at the half-equivalence point.[6]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activities or any associated signaling pathways for this compound. The broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][7][8] However, without experimental data for the title compound, any discussion of its biological role would be purely speculative.

Due to the lack of information on its biological interactions, a diagram of a signaling pathway involving this compound cannot be generated at this time.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the initial characterization of a novel compound like this compound.

Conclusion

This technical guide consolidates the currently available information on the physical properties of this compound. While foundational data such as its molecular formula and weight are established, a significant gap exists in the experimental determination of its core physicochemical properties and biological activities. The provided general experimental protocols offer a roadmap for researchers to systematically characterize this compound. Further investigation is warranted to elucidate its properties and potential applications in medicinal chemistry and drug discovery.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. scbt.com [scbt.com]

- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 5. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meddocsonline.org [meddocsonline.org]

- 8. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines information on its precursor, general synthetic methodologies, and predictive spectroscopic analysis based on structurally related compounds.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a nitro group, and a carboxylic acid. These functional groups are expected to significantly influence its chemical reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 5334-38-3 | [1][2] |

| Molecular Formula | C₅H₅N₃O₄ | [1][2] |

| Molecular Weight | 171.11 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=NN1)C(=O)O)--INVALID-LINK--[O-] | |

| InChI Key | RFGSRUNVFVKCGD-UHFFFAOYSA-N |

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor 5-methyl-1H-pyrazole-3-carboxylic acid, followed by its nitration.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid

This protocol is based on the oxidation of 3,5-dimethylpyrazole.

Materials:

-

3,5-dimethyl-1H-pyrazole

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Hydrochloric acid (HCl, dilute aqueous solution)

-

Sodium hydroxide (NaOH, aqueous solution)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to 70°C.

-

Slowly add potassium permanganate to the solution, maintaining the temperature below 90°C.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

-

Wash the precipitate with distilled water.

-

Acidify the filtrate to pH 2 with dilute hydrochloric acid and allow it to stand overnight.

-

Collect the precipitated 3,5-pyrazoledicarboxylic acid by filtration.

-

Neutralize the remaining aqueous filtrate to pH 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.

-

Collect the white crystalline product by filtration and wash with distilled water.[3]

Proposed Experimental Protocol: Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid

This proposed protocol is based on standard electrophilic aromatic substitution nitration methods.[4][5][6]

Materials:

-

5-Methyl-1H-pyrazole-3-carboxylic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

-

Deionized water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 5-methyl-1H-pyrazole-3-carboxylic acid to a cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the temperature of the reaction mixture between 0 and 10°C with constant stirring.

-

After the addition is complete, continue stirring at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Collect the precipitated product by vacuum filtration.

-

Wash the product with cold deionized water until the washings are neutral.

-

Dry the product under vacuum to yield this compound.

Structure Elucidation by Spectroscopic Methods

¹H NMR Spectroscopy

The proton NMR spectrum of the precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, in DMSO-d₆ shows a broad singlet for the carboxylic acid proton at approximately 12.83 ppm, a singlet for the C4-H proton at 6.43 ppm, and a singlet for the methyl protons at 2.22 ppm.[3]

For the nitrated product, the following shifts are predicted:

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| -COOH | > 13 (broad singlet) |

| -CH₃ | ~2.5 (singlet) |

| NH | ~14-15 (broad singlet) |

The introduction of the electron-withdrawing nitro group at the C4 position would result in the disappearance of the C4-H signal. The deshielding effect of the nitro group is expected to cause a downfield shift of the adjacent methyl and NH protons.

¹³C NMR Spectroscopy

Based on typical chemical shifts for pyrazole derivatives, the predicted ¹³C NMR spectrum is as follows:

| Predicted ¹³C NMR Data | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -COOH | 160-165 |

| C3 | 145-150 |

| C4-NO₂ | 135-140 |

| C5-CH₃ | 148-153 |

| -CH₃ | 12-15 |

The chemical shifts of the pyrazole ring carbons are significantly influenced by the substituents. The presence of the nitro group is expected to cause a downfield shift for C4, while the carboxylic acid and methyl groups will also affect the chemical shifts of C3 and C5, respectively.

FTIR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Predicted FTIR Data | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (very broad) |

| N-H (Pyrazole) | 3200-3100 (broad) |

| C=O (Carboxylic Acid) | 1725-1700 |

| N-O (Nitro, asymmetric) | 1550-1500 |

| N-O (Nitro, symmetric) | 1360-1300 |

| C-N, C=C, N=N (Ring) | 1600-1400 |

The broad O-H stretch from the carboxylic acid dimer is a key feature. The strong C=O stretch and the characteristic asymmetric and symmetric stretches of the nitro group are also expected to be prominent.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 171. Key fragmentation patterns for pyrazoles often involve the loss of small molecules.

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Fragmentation:

-

[M]⁺˙ at m/z 171: The molecular ion.

-

Loss of -OH (m/z 154): From the carboxylic acid group.

-

Loss of -NO₂ (m/z 125): A common fragmentation for nitroaromatic compounds.

-

Loss of -COOH (m/z 126): Decarboxylation is a typical fragmentation pathway for carboxylic acids.

Further fragmentation of these primary ions would lead to smaller, characteristic fragments of the pyrazole ring structure.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical steps to confirm the structure of this compound.

Caption: Logical workflow for synthesis and structural confirmation.

Conclusion

The structural elucidation of this compound can be confidently approached through a combination of a well-defined synthetic pathway and comprehensive spectroscopic analysis. While direct experimental data is currently scarce in the literature, the analysis of its precursor and related compounds provides a strong predictive framework for its ¹H NMR, ¹³C NMR, FTIR, and mass spectra. The methodologies and predicted data presented in this guide offer a solid foundation for any research involving the synthesis and characterization of this compound. It is recommended that any future work on this molecule includes the acquisition and publication of its full experimental spectroscopic data to confirm these predictions.

References

In-Depth Technical Guide: 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

CAS Number: 5334-38-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related pyrazole derivatives to present a predictive but thorough resource.

Chemical and Physical Properties

This compound is a pyrazole derivative characterized by the presence of a methyl group at the 5-position, a nitro group at the 4-position, and a carboxylic acid at the 3-position of the pyrazole ring. These functional groups are expected to influence its chemical reactivity, physical properties, and biological activity.

| Property | Value | Source |

| CAS Number | 5334-38-3 | [1] |

| Molecular Formula | C₅H₅N₃O₄ | [1] |

| Molecular Weight | 171.11 g/mol | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Purity | Commercially available up to 95.0% |

Synthesis Pathway

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be extrapolated from the synthesis of related nitropyrazole carboxylic acids. A common approach involves the cyclization of a suitably substituted precursor followed by nitration.

A potential synthetic workflow is outlined below:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Based on general procedures for similar compounds, a potential experimental protocol is as follows:

-

Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester: Ethyl 2-butynoate is reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated under reflux to drive the cyclocondensation reaction to completion. The product is then isolated by removal of the solvent and purified, for example, by crystallization.

-

Nitration: The synthesized ester is carefully treated with a nitrating mixture, such as a combination of nitric acid and sulfuric acid, at a controlled low temperature (e.g., 0-5 °C) to introduce the nitro group at the 4-position of the pyrazole ring. The reaction is quenched by pouring the mixture onto ice, and the crude product is collected by filtration.

-

Hydrolysis: The nitro-ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the final product, this compound. The product is then filtered, washed, and dried.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts / Bands |

| ¹H NMR | - -CH₃: A singlet around δ 2.3-2.7 ppm. - -NH (pyrazole): A broad singlet at a downfield chemical shift, typically >10 ppm. - -COOH: A very broad singlet, often >12 ppm. |

| ¹³C NMR | - -CH₃: An upfield signal around δ 10-15 ppm. - C3 & C5 (pyrazole): Signals in the range of δ 140-160 ppm. - C4 (pyrazole, with -NO₂): A signal around δ 120-135 ppm. - -COOH: A downfield signal around δ 160-170 ppm. |

| IR (cm⁻¹) | - O-H (carboxylic acid): A broad band from 2500-3300 cm⁻¹. - C=O (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹. - N-O (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. - C=N & C=C (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region. |

| Mass Spec (m/z) | - [M]+: Expected molecular ion peak at approximately 171.03. |

Potential Applications in Drug Development

While direct pharmacological studies on this compound are scarce, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas.

General Biological Activities of Pyrazole Derivatives:

-

Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[2][3]

-

Antimicrobial: The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal activities.[2][3]

-

Anticancer: Several pyrazole-containing compounds have been investigated for their potential as anticancer agents.

-

Antiviral and Antidepressant Activities: The versatility of the pyrazole ring has led to its incorporation in molecules with antiviral and antidepressant properties.

The presence of the nitro group and carboxylic acid in this compound suggests it could be a valuable intermediate for the synthesis of more complex, biologically active molecules. For instance, the nitro group can be reduced to an amine, providing a handle for further functionalization, and the carboxylic acid can be converted to esters or amides to modulate the compound's pharmacokinetic properties.

Signaling Pathways

There is no specific information available in the searched literature detailing the interaction of this compound with any particular signaling pathway. However, given the known activities of other pyrazole derivatives, it is plausible that this compound or its derivatives could interact with pathways involved in inflammation, such as the cyclooxygenase (COX) pathway, or pathways related to microbial growth. Further research is needed to elucidate any specific biological targets.

The general mechanism of action for some anti-inflammatory pyrazole-based drugs involves the inhibition of COX enzymes, which are key in the biosynthesis of prostaglandins.

Caption: Hypothetical interaction of pyrazole derivatives with the COX signaling pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided, particularly regarding the synthesis and biological activity, is based on extrapolations from related compounds due to the limited data available for this compound. Further experimental validation is required. This compound is for research use only and not for diagnostic or therapeutic use.

References

A Deep Dive into Substituted Nitropyrazole Carboxylic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of substituted nitropyrazole carboxylic acids, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. This document outlines their synthesis, biological activities, and mechanisms of action, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the molecular interactions and experimental designs.

Synthesis of Substituted Nitropyrazole Carboxylic Acids

The core structure, 4-nitropyrazole-3-carboxylic acid, serves as a crucial starting material for the synthesis of various derivatives. Several synthetic routes to this key intermediate have been reported. One common method involves the nitration of a pyrazole precursor followed by oxidation. For instance, 3(5)-methyl-1H-pyrazole can be nitrated to yield the corresponding nitro derivative, which is then oxidized to 4-nitropyrazole-3-carboxylic acid.[1] Another approach involves the reduction of a dinitro compound followed by diazotization and substitution.[1] The synthesis of 4-nitropyrazole, a precursor to the carboxylic acid, can be achieved by the rearrangement of N-nitropyrazole in concentrated sulfuric acid or through the nitration of 4-iodopyrazole.[2]

The general synthetic approach to producing various substituted nitropyrazole carboxylic acids often involves a multi-step process that begins with the synthesis of the pyrazole ring, followed by nitration and subsequent functionalization of the carboxylic acid group or other positions on the pyrazole ring.

A general workflow for the synthesis of substituted nitropyrazole carboxylic acids is depicted below:

Biological Activities and Quantitative Data

Substituted nitropyrazole carboxylic acids have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following tables summarize the quantitative data reported in the literature for various derivatives.

Antimicrobial Activity

The antimicrobial potential of substituted nitropyrazole carboxylic acids has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of efficacy.

| Compound | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |

| 1 | 3-phenyl, trifluoromethyl | Staphylococcus aureus (MRSA) | 0.39 | [3] |

| 2 | Naphthyl-derived hydrazone | Acinetobacter baumannii | 0.78 - 1.56 | [3] |

| 3 | 3-Coumarinyl | Methicillin-resistant S. aureus (MRSA) | - | [3] |

| 4 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | - | Escherichia coli | 0.25 |

| 5 | - | Streptococcus epidermidis | 0.25 | [4] |

| 6 | 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | Varies | S. aureus, E. coli, C. albicans | - |

| 7 | 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives | Acinetobacter baumannii | 4 | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.

| Compound | Substituent(s) | Assay | IC50 (µM) | Reference |

| 8 | Pyrazole-NO hybrid | Carrageenan-induced paw edema | - | [5] |

| 9 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema | - | [4] |

| 10 | 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 | [6] |

| 11 | 3,5-diarylpyrazole | COX-2 Inhibition | 0.01 | [6] |

| 12 | Pyrazole-thiazole hybrid | COX-2 Inhibition | 0.03 | [6] |

| 13 | Pyrazolo-pyrimidine | COX-2 Inhibition | 0.015 | [6] |

Anticancer Activity

Several substituted nitropyrazole carboxylic acids have been investigated for their potential as anticancer agents, with some demonstrating significant cytotoxicity against various cancer cell lines.

| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 14 | Pyrazole-benzimidazole derivatives | - | - | [7] |

| 15 | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | 6.45 (48h) | [8] |

| 16 | 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 | [9] |

| 17 | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 | [9] |

| 18 | Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | [10] |

| 19 | 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | HCT-116 (Colon) | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments cited in the literature on substituted nitropyrazole carboxylic acids.

Synthesis of 4-Nitropyrazole-3-carboxylic Acid

Materials:

-

Heteroaromatic amine (2 mmol)

-

Distilled water (15 ml)

-

Oxyketone (1.54 g, 5 mmol)

-

Sodium bicarbonate (NaHCO3)

-

Diethyl ether

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the heteroaromatic amine in distilled water in a suitable flask.[1]

-

Heat the solution to 40°C.[1]

-

Add the oxyketone in small portions to the heated solution.[1]

-

Stir the resulting suspension at 40°C for 18 hours.[1]

-

After 18 hours, add sodium bicarbonate to the reaction mixture.[1]

-

Extract the solution with diethyl ether.[1]

-

Combine the organic phases and wash with brine.[1]

-

Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo to obtain the target product.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Materials:

-

Test compound (substituted nitropyrazole carboxylic acid)

-

Bacterial culture in appropriate growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using sterile broth to achieve a range of concentrations.[9][12]

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

-

Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in broth.[12]

-

Inoculate each well of the microtiter plate containing the test compound with the bacterial suspension.[9]

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).[12]

-

Incubate the plates at 37°C for 18-24 hours.[9]

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13] Alternatively, the optical density can be measured using a plate reader.[12]

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

Materials:

-

Test compound

-

Carrageenan solution (1% w/v in saline)

-

Experimental animals (rats or mice)

-

Plethysmometer or calipers

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Administer the test compound orally or intraperitoneally to the animals at a predetermined dose.[14][15]

-

After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce inflammation.[14][16]

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[14][16]

-

A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.[17]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of substituted nitropyrazole carboxylic acids are mediated through their interaction with various cellular targets and signaling pathways.

Anti-inflammatory Mechanism: COX Inhibition

A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[6] Many substituted pyrazoles exhibit selective inhibition of COX-2, the isoform induced during inflammation, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.[6][11]

A simplified representation of the COX pathway and its inhibition is shown below:

Anticancer Mechanisms: Modulation of Key Signaling Pathways

The anticancer activity of substituted nitropyrazole carboxylic acids is often linked to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Key pathways implicated include the NF-κB, PI3K/Akt, and MAPK pathways.

NF-κB Signaling Pathway: The NF-κB pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival and proliferation. Some pyrazole derivatives have been shown to inhibit this pathway.[18]

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is common in cancer. Some pyrazole derivatives have been identified as inhibitors of components of this pathway, such as PI3K.[19]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transmits extracellular signals to the cell nucleus to regulate processes like cell proliferation, differentiation, and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Nitropyrazole-3-carboxylic acid CAS#: 5334-40-7 [amp.chemicalbook.com]

- 8. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. phytopharmajournal.com [phytopharmajournal.com]

- 15. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide on 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid

This guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in drug development. It covers the compound's discovery, historical context, synthesis, and physicochemical properties.

Introduction

This compound is a pyrazole derivative characterized by a methyl group at the 5-position, a nitro group at the 4-position, and a carboxylic acid group at the 3-position of the pyrazole ring. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1][2] The introduction of a nitro group, a strong electron-withdrawing group, and a carboxylic acid moiety can significantly influence the electronic properties and potential biological activity of the molecule.

While the specific discovery and a detailed historical timeline for this compound are not extensively documented in readily available literature, its existence is noted in chemical databases with the CAS Registry Number 5334-38-3.[3][4] The study of pyrazole derivatives has been an active area of research for over a century, with a significant focus on their applications in pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Registry Number | 5334-38-3 | [3][4] |

| Molecular Formula | C₅H₅N₃O₄ | [3][4] |

| Molecular Weight | 171.11 g/mol | [4] |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the currently reviewed literature. However, based on established synthetic routes for analogous pyrazole carboxylic acids, a potential synthetic pathway can be proposed.[5][6]

A common method for the synthesis of the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible starting material would be a derivative of acetoacetic acid, which would provide the C3-C4-C5 backbone with the methyl group at the eventual C5 position.

A generalized experimental workflow for the synthesis of a substituted pyrazole carboxylic acid is outlined below.

Caption: A generalized workflow for the synthesis of pyrazole carboxylic acids.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol for the synthesis of this compound, adapted from procedures for similar compounds.[5][6]

Materials:

-

Ethyl 2-nitroacetoacetate (or a similar β-ketoester with a nitro group precursor)

-

Hydrazine hydrate

-

Ethanol

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Synthesis of Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate:

-

Dissolve ethyl 2-nitroacetoacetate in ethanol.

-

Add hydrazine hydrate dropwise to the solution while stirring.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

-

-

Nitration (if starting with a non-nitrated precursor):

-

If starting with ethyl 5-methyl-1H-pyrazole-3-carboxylate, the nitration step would be required.

-

Carefully add the pyrazole ester to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain a low temperature during the addition and subsequent stirring.

-

Pour the reaction mixture over ice and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent to obtain the nitrated ester.

-

-

Hydrolysis to this compound:

-

Dissolve the ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for a few hours to facilitate the hydrolysis of the ester.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the final product.

-

Purification:

-

The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

-

A singlet for the methyl (CH₃) protons.

-

A broad singlet for the carboxylic acid (COOH) proton, typically downfield.

-

A singlet for the pyrazole ring NH proton, which may be exchangeable with D₂O.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

-

A signal for the methyl carbon.

-

Signals for the pyrazole ring carbons, with the carbon bearing the nitro group shifted downfield.

-

A signal for the carboxylic acid carbonyl carbon.

Expected IR (Infrared) Spectroscopy Data:

-

A broad O-H stretching band for the carboxylic acid.

-

A C=O stretching band for the carboxylic acid.

-

N-H stretching for the pyrazole ring.

-

Asymmetric and symmetric stretching bands for the nitro (NO₂) group.[11]

Expected Mass Spectrometry Data:

-

A molecular ion peak corresponding to the molecular weight of the compound (171.11 g/mol ).

-

Fragmentation patterns characteristic of the loss of functional groups such as COOH, NO₂, and CH₃.[9]

Biological Activity

The specific biological activity of this compound has not been detailed in the reviewed scientific literature. However, the pyrazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[2][12] Pyrazole derivatives have been reported to exhibit a broad spectrum of activities, including:

The presence of the nitro group, a known feature in some antimicrobial and anticancer agents, suggests that this compound could be a candidate for biological screening. Further research would be necessary to determine its specific biological targets and pharmacological profile.

Caption: Potential biological activities associated with the pyrazole scaffold.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly in the context of drug discovery, owing to its pyrazole core and nitro functionalization. While its specific history and biological profile are not well-documented, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The outlined hypothetical synthesis and expected spectroscopic characteristics offer a starting point for researchers interested in exploring this molecule. Further empirical studies are required to fully elucidate its synthesis, properties, and biological significance.

References

- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]

- 8. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 10. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 13. mc.minia.edu.eg [mc.minia.edu.eg]

An In-depth Technical Guide to the Thermodynamic Properties of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the established experimental and computational protocols applicable to nitropyrazole derivatives and other energetic materials. This guide also includes essential safety and handling information.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values may be predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₄ | [1] |

| Molecular Weight | 171.11 g/mol | [1] |

| CAS Number | 5334-38-3 | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 131 - 134 °C | [2] |

| Boiling Point | 325 °C | [2] |

Thermodynamic Data

| Thermodynamic Property | Symbol | Typical Units | Description |

| Enthalpy of Formation | ΔHf° | kJ/mol | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. High positive enthalpies of formation are characteristic of energetic materials.[3] |

| Enthalpy of Combustion | ΔHc° | kJ/mol | The heat released when one mole of the compound undergoes complete combustion with oxygen at standard conditions. |

| Heat Capacity | Cp | J/(mol·K) | The amount of heat required to raise the temperature of one mole of the substance by one Kelvin. |

| Gibbs Free Energy of Formation | ΔGf° | kJ/mol | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. It indicates the spontaneity of the formation reaction. |

| Decomposition Temperature | Td | °C or K | The temperature at which the compound begins to chemically decompose. This is a critical parameter for assessing thermal stability.[3] |

Experimental Protocols for Thermodynamic Characterization

The following sections describe the standard experimental techniques used to measure the thermodynamic properties of energetic materials like this compound.

Bomb calorimetry is the primary method for determining the enthalpy of combustion of solid and liquid samples. From this, the standard enthalpy of formation can be calculated using Hess's Law.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the sample (typically 0.5 - 1.0 g) is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Fuse Wire: A fuse wire of known length and mass is connected to two electrodes, with the wire in contact with the sample pellet.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.

-

Temperature Equilibration: The water is stirred until a stable initial temperature is reached. Temperature readings are taken at regular intervals to establish a baseline.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at short intervals as it rises due to the heat released by the combustion. Readings continue until a maximum temperature is reached and begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat released by the combustion of the fuse wire.

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to study the thermal behavior of materials. It can determine melting points, decomposition temperatures, and enthalpies of phase transitions. For nitropyrazole derivatives, DSC is crucial for assessing their thermal stability.[4]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in a sample pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 5, 10, or 20 °C/min), is set. The cell is purged with an inert gas, such as nitrogen.

-

Heating and Data Collection: The temperature of the cell is increased linearly with time. The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak onset temperature is often taken as the melting or decomposition temperature. The area under the peak is proportional to the enthalpy change of the transition.

Computational Thermochemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable estimates of thermodynamic properties.

Methodology:

-

Molecular Modeling: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy and thermal corrections.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is typically calculated using isodesmic reactions. This involves creating a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed total energies of all species. By using known experimental enthalpies of formation for the other compounds in the reaction, the enthalpy of formation of the target molecule can be determined with good accuracy.

Safety and Handling

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification: [5]

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Category 2 - Causes skin irritation.

-

Eye Irritation: Category 2 - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.

Precautionary Measures: [5][6]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

As with all energetic materials, there is a potential for rapid decomposition or explosion under certain conditions (e.g., heat, shock, friction). A thorough risk assessment should be conducted before any experimental work.[7][8][9]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the thermodynamic characterization of a novel energetic compound like this compound.

References

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 6. dsiac.dtic.mil [dsiac.dtic.mil]

- 7. Storage and Handling of Energetic Materials | Saraduke Technical Services [saraduketechnicalservices.com]

- 8. 05 – Energetic Materials: Safety, Storage, and Handling | R + P MESPRO [rp-mespro.de]

- 9. engineering.purdue.edu [engineering.purdue.edu]

Potential Research Areas for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a small heterocyclic molecule belonging to the pyrazole class of compounds. While specific research on this particular molecule is limited, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2][3] This technical guide outlines potential research avenues for this compound, leveraging the known biological activities of structurally related pyrazole-3-carboxylic acid derivatives. The following sections detail promising areas of investigation, relevant experimental protocols, and potential signaling pathways for exploration.

Core Compound Profile

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 5334-38-3 | [4] |

| Molecular Formula | C₅H₅N₃O₄ | [4] |

| Molecular Weight | 171.11 g/mol | [4] |

| Appearance | White solid (predicted) | |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |

Potential Research Areas and Methodologies

The structural features of this compound, namely the pyrazole core, the carboxylic acid group, and the nitro group, suggest several promising avenues for therapeutic research.

Anti-inflammatory Activity

The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitor Celecoxib.[5][6] The anti-inflammatory potential of this compound and its derivatives represents a primary area for investigation.

2.1.1. Proposed Mechanism of Action: COX-2 Inhibition

Many pyrazole-based anti-inflammatory agents exert their effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.[2][5][7]

2.1.2. Experimental Workflow for Anti-inflammatory Screening

Caption: Workflow for evaluating the anti-inflammatory potential.

2.1.3. Detailed Experimental Protocols

-

Synthesis of this compound: A potential synthetic route involves the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid. Detailed procedures for similar pyrazole nitrations can be adapted.[8]

-

COX Inhibition Assay (In Vitro): A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) can be utilized. This assay measures the peroxidase activity of COX-1 and COX-2. The compound is incubated with the respective enzyme, and the inhibition of the reaction is measured spectrophotometrically. IC50 values are calculated from the dose-response curves.

-

Carrageenan-Induced Paw Edema (In Vivo): This is a standard model for acute inflammation.[9]

-

Administer the test compound or vehicle to rodents (e.g., Wistar rats) orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition compared to the vehicle-treated group.

-

2.1.4. Quantitative Data for Structurally Similar Compounds

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole Derivative 11 | COX-2 | 0.043 | High | [10] |

| Pyrazole Derivative 12 | COX-2 | 0.049 | High | [10] |

| Pyrazole Derivative 15 | COX-2 | 0.045 | High | [10] |

| Pyrazolylthiazole Carboxylic Acid 2h | - | MIC 6.25 µg/mL (Antibacterial) | - | [11] |

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antibacterial and antifungal properties.[12][13][14] The presence of the nitro group in the target molecule may enhance its antimicrobial potential.

2.2.1. Proposed Mechanism of Action: DNA Gyrase Inhibition

A potential mechanism for the antibacterial activity of pyrazole compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12][15]

2.2.2. Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial activity evaluation.

2.2.3. Detailed Experimental Protocols

-

Disk Diffusion Assay:

-

Prepare a lawn of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) on a Mueller-Hinton agar plate.

-

Impregnate sterile paper discs with a known concentration of the test compound.

-

Place the discs on the agar surface and incubate for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disc.

-

-

Broth Microdilution for MIC Determination:

-

Prepare serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

-

2.2.4. Quantitative Data for Structurally Similar Compounds

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyrazole-Thiazole Hybrid 10 | S. aureus | 1.9 - 3.9 | [12] |

| Naphthyl-substituted pyrazole 6 | S. aureus | 0.78 - 1.56 | [12] |

| Naphthyl-substituted pyrazole 6 | A. baumannii | 0.78 - 1.56 | [12] |

| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | C. albicans | IC50: 34.25 | [17] |

Proposed Signaling Pathways

Anti-inflammatory Signaling Pathway

Caption: Proposed inhibition of the COX-2 pathway.

Antimicrobial Signaling Pathway

Caption: Proposed inhibition of bacterial DNA gyrase.

Future Directions and Conclusion

This compound presents a promising starting point for the development of novel therapeutic agents. The initial research focus should be on the synthesis of the core compound and a library of its derivatives, followed by systematic screening for anti-inflammatory and antimicrobial activities as outlined in this guide. Further investigations into their mechanisms of action, structure-activity relationships (SAR), and safety profiles will be crucial for advancing promising candidates through the drug discovery pipeline. The established pharmacological importance of the pyrazole scaffold provides a strong rationale for the exploration of this and related compounds.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 9. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]